methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Description
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a heterocyclic ester featuring a benzoate core substituted at the 2-position with a methylene-linked pyrazole ring. The pyrazole moiety is further functionalized with 3,5-dimethyl and 4-nitro groups (Fig. 1).
Properties
IUPAC Name |
methyl 2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-6-4-5-7-12(11)14(18)21-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMAGDRXPTEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)OC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 2-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products Formed
Reduction: 2-[(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl]benzoate.
Hydrolysis: 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Scientific Research Applications
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro group, which can interact with biological targets.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with enzymes and other proteins, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
A. Sulfonylurea Herbicides
Examples:
- Metsulfuron methyl ester : Contains a triazine ring linked via sulfonylurea to the benzoate core .
- Tribenuron methyl ester : Features a pyrimidinyl group with methoxy substituents .
Key Differences :
- The target compound replaces the sulfonylurea/triazine groups with a nitro-substituted pyrazole. This substitution may alter binding specificity, as sulfonylureas inhibit acetolactate synthase (ALS) in plants, while pyrazole derivatives often target other enzymes or pathways .
B. Quinoline-Piperazine Derivatives
Examples:
- C1–C7 compounds: Methyl benzoates linked to quinoline-piperazine scaffolds via carbonyl groups (e.g., C1: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) .
Key Differences :
- The quinoline derivatives are larger (MW > 400 g/mol) and more polar due to the piperazine linker, whereas the target compound (MW ~289 g/mol) is compact and lipophilic, favoring membrane permeability .
C. Imidazole-Based Herbicides
Example:
- Imazamethabenz methyl ester : Contains a dihydroimidazole ring, which is more basic than pyrazole, influencing plant uptake and translocation .
Key Differences :
- The nitro group on the target compound’s pyrazole may enhance electrophilicity, enabling redox interactions absent in imidazole derivatives.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C14H15N3O4 | 289.29 | Pyrazole, nitro, methyl ester | 2.1 |
| Metsulfuron methyl ester | C14H15N5O6S | 381.36 | Triazine, sulfonylurea, methyl ester | -0.5 |
| Imazamethabenz methyl ester | C16H20N2O3 | 288.34 | Imidazole, methyl ester | 3.2 |
| C1 (Quinoline derivative) | C29H27N3O3 | 465.55 | Quinoline, piperazine, methyl ester | 4.5 |
*LogP calculated using fragment-based methods.
Key Observations :
- The target compound’s nitro group increases polarity compared to imazamethabenz but remains more lipophilic than sulfonylureas due to the absence of ionizable sulfonylurea groups .
- Quinoline derivatives (C1–C7) exhibit higher molecular weights and logP values, suggesting specialized applications in pharmaceuticals or materials science .
Biological Activity
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate (CAS No. 925634-49-7) is a complex organic compound belonging to the pyrazole derivative class. Pyrazoles are known for their diverse biological activities, making them valuable in pharmaceutical and agrochemical applications. This article delves into the biological activity of this specific compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 289.29 g/mol
Structural Features
The compound features a benzoate moiety linked to a pyrazole ring with a nitro group at the 4-position and two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with various enzymes and proteins, potentially inhibiting their activity.
- Hydrophobic Interactions : The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their functions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. This compound has shown potential in this regard:
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may possess anticancer properties. For instance:
- Cell Line Studies : Compounds structurally related to this compound have been evaluated against human cancer cell lines such as RKO, A549, MCF-7, PC-3, and HeLa. The results indicated varying degrees of cytotoxicity, with some derivatives achieving over 70% inhibition in specific cell lines .
In Vitro Studies
A study evaluating the biological activities of similar compounds reported:
- IC50 Values : The IC50 values for cell line inhibition ranged from 15 to 150 µM, indicating the concentration required to inhibit cell growth by 50% .
Study on Pyrazole Derivatives
A study published in MDPI evaluated several pyrazole derivatives for their biological activities:
- Tested Compounds : Included various structural analogs of this compound.
- Findings : Some derivatives exhibited significant leishmanicidal activity and cytotoxic effects against tumor cells. The mechanisms were further investigated using assays for antioxidant and genotoxicity effects .
Antioxidant Activity Assessment
In another study focusing on antioxidant properties:
- DPPH Assay : Various pyrazole derivatives were tested using the DPPH assay to measure radical scavenging activity. Results indicated limited antioxidant properties among the tested compounds .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | Lacks nitro group | Reduced reactivity |
| Methyl 2-[(3,5-dimethyl-4-chloro-1H-pyrazol-1-yl)methyl]benzoate | Chlorine substituent instead of nitro | Altered antimicrobial properties |
Uniqueness of this compound
This compound's unique combination of a nitro group and an ester functionality allows for diverse chemical modifications and potential biological activities not seen in its analogs.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during nitration can degrade the nitro group.
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves benzylation efficiency.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but require rigorous drying to prevent hydrolysis .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer :
Contradictions often arise from variations in:
- Purity and Stereochemistry : Impurities or stereoisomers (e.g., due to chiral centers in the benzoate moiety) can skew bioassay results. Validate purity via HPLC (>98%) and confirm stereochemistry using chiral chromatography or X-ray crystallography .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. ethanol), or incubation times may alter observed IC₅₀ values. Standardize protocols using guidelines like OECD 423 for toxicity assays.
- Metabolic Stability : Assess liver microsomal stability to rule out rapid degradation in certain models .
Basic: What analytical techniques are most reliable for structural characterization and purity assessment?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the nitro group and methyl substitutions. Key signals:
- Pyrazole C-4 nitro group: δ ~145 ppm in ¹³C NMR.
- Benzoate methyl ester: δ ~3.9 ppm (singlet) in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 334.12 g/mol).
- X-ray Crystallography : SHELXL refinement resolves bond angles and confirms nitro group orientation .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: What mechanistic role does the nitro group play in modulating reactivity and bioactivity?
Methodological Answer :
The nitro group acts as:
- Electron-Withdrawing Group (EWG) : Enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic substitutions (e.g., with thiols or amines in drug conjugate synthesis) .
- Hydrogen-Bond Acceptor : Stabilizes interactions with enzyme active sites (e.g., nitroreductases in antibacterial studies).
- Redox Activity : Generates reactive oxygen species (ROS) under cellular reducing conditions, contributing to cytotoxicity in cancer models. Validate via ESR spectroscopy to detect ROS formation .
Advanced: How does the substitution pattern on the pyrazole ring influence structure-activity relationships (SAR)?
Q. Methodological Answer :
- Methyl Groups (3,5-positions) : Increase lipophilicity, enhancing membrane permeability (logP ~2.5). Compare with des-methyl analogs using parallel artificial membrane permeability assays (PAMPA) .
- Nitro Group (4-position) : Critical for hydrogen bonding with target proteins (e.g., binding to Mycobacterium tuberculosis enoyl-ACP reductase). Conduct molecular docking studies with AutoDock Vina to map interactions .
- Benzyl Linker : Flexibility vs. rigidity impacts binding entropy. Synthesize analogs with rigid spacers (e.g., propargyl groups) and compare IC₅₀ values in enzyme inhibition assays .
Basic: What safety precautions are essential during handling and storage?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived fumes.
- Storage : In amber glass vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis of the ester group .
Advanced: How can computational methods predict the compound’s metabolic pathways?
Q. Methodological Answer :
- In Silico Tools : Use GLORYx for phase I metabolism prediction (e.g., nitro reduction to amine) and SwissADME for bioavailability estimates.
- Density Functional Theory (DFT) : Calculate activation energies for nitro group reduction using Gaussian 16 with B3LYP/6-31G* basis set.
- Metabolite Identification : Validate predictions with LC-MS/MS after incubating the compound with human liver microsomes .
Basic: What are the documented biological targets or pathways for this compound?
Q. Methodological Answer :
- Antimicrobial Activity : Targets bacterial nitroreductases (e.g., in Staphylococcus aureus). Use disk diffusion assays (CLSI guidelines) with zone-of-inhibition measurements.
- Anticancer Potential : Induces apoptosis via ROS-mediated mitochondrial dysfunction. Confirm via flow cytometry (Annexin V/PI staining) .
- Enzyme Inhibition : Screened against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
